4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of GTP to cGMP. By inhibiting sGC, 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This mechanism of action makes 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 a potential therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been shown to reduce sickle cell adhesion to endothelial cells and improve renal function in animal models of sickle cell anemia and diabetic nephropathy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691. One area of interest is its potential use in combination with other therapies for the treatment of cardiovascular diseases. Another area of interest is its potential use in the treatment of other conditions such as sickle cell anemia and diabetic nephropathy. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 in humans.
Synthesemethoden
4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 can be synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrobenzonitrile with 3-amino-1-methylpyrazole, followed by reduction with SnCl2 and NaBH4. The resulting product is then treated with N-methylpiperazine to yield 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. It has also been investigated for its potential use in the treatment of other conditions such as sickle cell anemia and diabetic nephropathy.
Eigenschaften
IUPAC Name |
4-bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4/c1-17-5-4-11(16-17)8-15-12-6-10(13)3-2-9(12)7-14/h2-6,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPCQSQNTTVUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=C(C=CC(=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.